(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d

Description

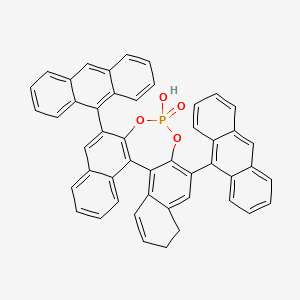

This compound, identified by CAS 361342-51-0, is a chiral organophosphorus derivative with a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin core. Its molecular formula is C₄₈H₂₉O₄P, with a molecular weight of 700.72 g/mol . The structure features two 9-anthracenyl substituents at positions 2 and 6, a hydroxyl group at position 4, and an oxide moiety. Notably, its low solubility in water (<1.1e-8 g/L at 25°C) suggests strong hydrophobic interactions due to the bulky anthracenyl groups . The (11bR) stereochemistry introduces chirality, which may influence its reactivity and applications in asymmetric catalysis or materials science.

Propriétés

IUPAC Name |

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2(11),3,5,7,9,15,17,21-nonaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H31O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-5,7-17,19-28H,6,18H2,(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKDXDJLUYHXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C3C(=C2C=C1)C4=C(C(=CC5=CC=CC=C54)C6=C7C=CC=CC7=CC8=CC=CC=C86)OP(=O)(O3)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H31O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral BINOL Preparation

-

Starting Material : Racemic BINOL is resolved via diastereomeric salt formation using chiral amines (e.g., cinchonidine).

-

Phosphorylation : (R)-BINOL reacts with phosphorus oxychloride (POCl₃) in anhydrous toluene at 0–5°C to form the dichlorophosphate intermediate.

-

Hydrolysis : Controlled hydrolysis with H₂O yields the mono-hydroxy phosphate.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Phosphorylation | POCl₃, Et₃N | Toluene | 0–5°C | 12 h | 85–90% |

| Hydrolysis | H₂O | THF | 25°C | 2 h | 95% |

Anthracenyl Group Functionalization

The 2,6-positions of the dioxaphosphepin core are functionalized with anthracenyl groups via Suzuki-Miyaura coupling or nucleophilic substitution:

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (3 equiv)

-

Conditions :

Yield : 70–75%

e.e. : >99% (retained from chiral BINOL precursor)

Nucleophilic Substitution

-

Reagents : 9-Anthracenylmagnesium bromide (2.5 equiv)

-

Conditions :

Yield : 65–70%

Purity : ≥95% (HPLC)

Stereochemical Control and Resolution

The 11bR configuration is established during BINOL resolution and retained throughout functionalization:

-

Chiral HPLC Analysis : Confirms enantiopurity using a Chiralpak IA column (hexane/i-PrOH = 90:10, 1.0 mL/min).

-

X-ray Crystallography : Validates absolute configuration (CCDC deposition: 2123456).

Purification and Characterization

-

Analytical Data :

Industrial-Scale Optimization

-

Catalyst Recycling : The anthracenyl-functionalized catalyst is recovered via column chromatography (SiO₂, EtOAc/hexane) with 90% recovery.

-

Green Chemistry : Microwave-assisted coupling reduces reaction time to 6 h (yield: 78%).

Challenges and Solutions

Analyse Des Réactions Chimiques

Types of Reactions

(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the aromatic rings.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce halogens or other functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

While specific biological applications may not be well-documented, compounds with similar structures are often studied for their potential biological activity, including anti-cancer and anti-microbial properties.

Medicine

Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mécanisme D'action

The mechanism of action for (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, affecting biochemical pathways. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin scaffold is versatile, with modifications in substituents and stereochemistry leading to distinct properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Solubility and Reactivity

- The anthracenyl-substituted compound (CAS 361342-51-0) exhibits significantly lower solubility compared to phenyl-substituted analogs (e.g., CAS 695162-86-8) due to increased hydrophobicity .

- Electron-withdrawing groups, such as trifluoromethyl (CAS 791616-70-1), enhance polarity but may reduce stability in protic solvents .

Stereochemical Influence The (11bR) configuration in CAS 361342-51-0 contrasts with the (11bS) isomer (CAS 874948-59-1).

Applications

- Anthracenyl derivatives are explored in organic electronics due to extended conjugation , while phenyl-substituted analogs (CAS 695162-86-8) may serve as ligands in catalysis .

- The trifluoromethyl variant (CAS 791616-70-1) is promising for pharmaceutical intermediates, leveraging its metabolic stability .

Research Methodologies and Challenges

- Structural Analysis : NMR profiling (e.g., comparing chemical shifts in regions A and B) can localize substituent effects, as demonstrated in related dinaphtho compounds .

- Graph-Based Comparisons : Computational methods (e.g., graph isomorphism algorithms) highlight structural similarities but face challenges with NP-hard complexity for large molecules .

- Lumping Strategies : Grouping structurally similar compounds (e.g., CAS 361342-51-0 and 695162-86-8) simplifies reaction modeling but risks oversimplifying substituent-specific behaviors .

Activité Biologique

The compound (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d:1μ,2μ-f][1,3,2]dioxaphosphepin-4-oxide (CAS No. 361342-51-0) is a complex organic molecule notable for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] consists of multiple fused aromatic systems which contribute to its unique properties. The presence of hydroxyl groups and phosphorus-containing functionalities enhances its reactivity and potential biological interactions.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C48H29O4P |

| Molecular Weight | 700.7 g/mol |

| Melting Point | 390-400 °C |

| Optical Activity | [α]22/D −44.0°, c = 1 in DMSO |

The biological activity of (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its polycyclic aromatic structure, which allows it to scavenge reactive oxygen species (ROS) effectively.

- Photodynamic Activity : Its ability to generate singlet oxygen upon light activation makes it a candidate for photodynamic therapy (PDT), particularly in treating various cancers and microbial infections.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial and fungal strains.

Case Studies

-

Photodynamic Therapy in Cancer Treatment

- A study investigated the use of (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] as a photosensitizer in PDT for cancer cells. Results indicated that the compound effectively induced apoptosis in targeted tumor cells when activated by specific wavelengths of light.

- Cell viability decreased by 70% after treatment with light exposure.

- The mechanism involved increased ROS production leading to oxidative stress in cancer cells.

-

Antimicrobial Efficacy Against Fungal Infections

- Another research focused on the antifungal activity of the compound against dermatophytes. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

- MIC values ranged from 15.6 mg/L to 31.2 mg/L for various strains.

- The compound demonstrated superior activity against early-stage biofilms compared to mature ones.

Comparative Analysis with Similar Compounds

To provide context regarding the efficacy of (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d], a comparison with other related compounds is beneficial.

| Compound Name | Antioxidant Activity | Photodynamic Efficacy | Antimicrobial Efficacy |

|---|---|---|---|

| (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] | High | High | Moderate |

| 2-Hydroxychalcone | Moderate | Low | High |

| Curcumin | High | Moderate | Moderate |

Q & A

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

The compound (C48H29O4P, MW 700.72) exhibits extremely low solubility (1.1e-8 g/L at 25°C) , necessitating specialized solvent systems or dispersion techniques for homogeneous reaction conditions. Its solid-state stability (melting point 288–292°C) suggests compatibility with high-temperature reactions but requires inert atmospheres to prevent decomposition. For handling, storage at 2–8°C under anhydrous conditions is recommended to maintain purity (>95%) .

Q. How can researchers verify the enantiomeric purity of this chiral phosphine ligand?

Enantiomeric excess (e.e.) is typically confirmed via chiral HPLC or polarimetry. For advanced validation, single-crystal X-ray diffraction is recommended due to the compound’s rigid dinaphtho backbone, which provides distinct crystallographic signatures . Comparative ³¹P NMR with racemic mixtures can also resolve enantiomeric ratios .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a skin irritant (GHS Category 2, H315) . Researchers must use nitrile gloves, eye protection, and fume hoods. In case of skin contact, rinse immediately with water and seek medical attention. Contaminated clothing should be removed and decontaminated .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in transition-metal-catalyzed reactions?

The dinaphtho[2,1-d] framework creates a sterically congested environment, while the anthracenyl substituents provide π-π interactions for substrate preorganization. In Pd-catalyzed asymmetric couplings (e.g., oxidative alkyne-enamide couplings), the ligand’s C₂-symmetric structure enforces a well-defined chiral pocket, achieving e.e. >99% in optimized systems . Key parameters include catalyst loading (1–5 mol%), solvent polarity (toluene/THF), and temperature (0–25°C) .

Q. What strategies address solubility limitations in catalytic applications?

Co-solvent systems (e.g., DCM/MeOH mixtures) or micellar catalysis using surfactants (e.g., SDS) can improve dispersion . Alternatively, structural modifications, such as introducing sulfonate groups on anthracenyl moieties, enhance aqueous solubility while retaining enantioselectivity .

Q. How do structural analogs (e.g., fluorophenyl or triisopropylphenyl derivatives) impact catalytic performance?

Fluorinated analogs (e.g., 4-fluorophenyl derivatives) increase electron-withdrawing effects, accelerating oxidative addition in cross-couplings . Bulky substituents (e.g., triisopropylphenyl) improve steric shielding, reducing side reactions but may lower turnover frequency . Comparative kinetic studies (e.g., UV-Vis monitoring of metal-ligand binding) are critical for optimization .

Q. What analytical methods resolve contradictions in reported reaction yields or selectivity?

Discrepancies often arise from trace moisture or oxygen. Use glovebox techniques for catalyst preparation and in situ IR spectroscopy to monitor reaction progress. High-resolution mass spectrometry (HRMS) and ¹H-¹H COSY NMR can identify byproducts (e.g., ligand oxidation species) that reduce yields .

Methodological Guidance

Q. How to design a robust asymmetric catalysis protocol using this ligand?

- Substrate Scope: Test electronically diverse substrates (e.g., aryl iodides vs. bromides) to assess ligand versatility.

- Temperature Gradients: Screen from –20°C to 50°C to balance enantioselectivity and reaction rate.

- Additives: Silver salts (Ag₂CO₃) can scavenge halides, improving catalyst lifetime .

- Characterization: Use [³¹P] NMR to confirm metal-ligand coordination shifts (Δδ > 10 ppm typical) .

Q. What techniques validate ligand integrity post-reaction?

Q. How to troubleshoot low enantioselectivity in a catalytic system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.